molecular formula C16H11ClN2O4S B2501611 5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole CAS No. 956193-64-9

5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole

Cat. No.: B2501611
CAS No.: 956193-64-9
M. Wt: 362.78
InChI Key: QDUCVNOPWSTULE-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole is a complex organic compound that features a benzodioxole ring, a chlorophenyl sulfonyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Sulfonylation: The chlorophenyl sulfonyl group is introduced through the reaction of the pyrazole derivative with 4-chlorobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydroxide for nucleophilic substitution or aluminum chloride for electrophilic substitution are common.

Major Products

    Oxidation: Products may include various oxidized derivatives of the benzodioxole ring.

    Reduction: The major product would be the corresponding sulfide derivative.

    Substitution: Products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-benzodioxol-5-yl)-1H-pyrazole: Lacks the sulfonyl group, which may affect its reactivity and applications.

    1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole: Lacks the benzodioxole ring, potentially altering its chemical properties and uses.

Uniqueness

The presence of both the benzodioxole ring and the chlorophenyl sulfonyl group in 5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole makes it unique, providing a combination of chemical properties that can be exploited in various applications.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4S/c17-12-2-4-13(5-3-12)24(20,21)19-14(7-8-18-19)11-1-6-15-16(9-11)23-10-22-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUCVNOPWSTULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=NN3S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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